molecular formula C7H3BrClNO B6226450 4-bromo-2-chloro-1,3-benzoxazole CAS No. 1305207-88-8

4-bromo-2-chloro-1,3-benzoxazole

Cat. No. B6226450
CAS RN: 1305207-88-8
M. Wt: 232.5
InChI Key:
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Description

4-bromo-2-chloro-1,3-benzoxazole is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mechanism of Action

Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .

Safety and Hazards

Benzoxazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle these compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-chloro-1,3-benzoxazole involves the bromination and chlorination of 2-amino-phenol followed by cyclization to form the benzoxazole ring.", "Starting Materials": [ "2-amino-phenol", "bromine", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-phenol in hydrochloric acid and add bromine dropwise with stirring to obtain 4-bromo-2-amino-phenol.", "Step 2: Filter the mixture and wash the solid with water to remove excess bromine.", "Step 3: Dissolve 4-bromo-2-amino-phenol in acetic anhydride and add sodium acetate to the mixture. Heat the mixture to reflux for 2 hours to obtain 4-bromo-2-acetamido-phenol.", "Step 4: Dissolve 4-bromo-2-acetamido-phenol in water and add sodium hydroxide to adjust the pH to 9-10. Add chlorine gas with stirring to obtain 4-bromo-2-chloro-1,3-benzoxazole.", "Step 5: Filter the mixture and wash the solid with water to obtain the final product." ] }

CAS RN

1305207-88-8

Product Name

4-bromo-2-chloro-1,3-benzoxazole

Molecular Formula

C7H3BrClNO

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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